Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

PROTAC Synthesis Spirocyclic Linker Catalytic Hydrogenation

Flexible linkers often yield inconsistent ternary complex geometries in PROTAC development. This 3-azaspiro[5.5]undecane scaffold enforces a rigid spirocyclic junction (TPSA 46.6 Ų, 2 rotatable bonds), restricting conformational sampling for reproducible degrader design. • Cited in WO-2021127283-A2 as an IRAK degrader intermediate - patent-validated route with demonstrated feasibility. • Orthogonal handles: N-Boc piperidine (deprotectable under mild acid) + C9 ketone for oxime/reductive amination conjugation. • Stocked at >20,000 building block inventory levels; non-hazardous, ambient shipping.

Molecular Formula C15H25NO3
Molecular Weight 267.369
CAS No. 873924-08-4
Cat. No. B592349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
CAS873924-08-4
Molecular FormulaC15H25NO3
Molecular Weight267.369
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(=O)CC2)CC1
InChIInChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3
InChIKeyUXZBTEIHIQFMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate – PROTAC Building Block Overview


Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) is a spirocyclic heterobifunctional building block categorized as a PROTAC (Proteolysis Targeting Chimera) linker precursor with an N-Boc protected piperidine moiety and a reactive ketone handle . The azaspiro[5.5]undecane core confers distinct conformational properties (calculated complexity = 350, topological polar surface area = 46.6 Ų) that influence linker geometry in PROTAC ternary complex formation, differentiating this scaffold from linear alkyl linkers .

1

Spirocyclic Geometry for PROTAC Design

Conformationally constrained azaspiro[5.5]undecane core supports defined linker vectors in ternary complex studies.

2

Orthogonal Boc / Ketone Protection

Pre-installed Boc group on piperidine enables chemoselective deprotection while preserving the 9-ketone handle for conjugation.

3

Differentiated from Linear Linkers

Rigid spirocyclic scaffold may reduce entropic penalties compared to flexible PEG or alkyl chains in degrader assemblies.

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Unique Spirocyclic Linker Geometry


In PROTAC development, linker selection is non-trivial; the azaspiro[5.5]undecane scaffold of CAS 873924-08-4 provides a rigid spirocyclic junction that restricts rotational freedom and enforces a defined three-dimensional vector between ligase-binding and target-binding warheads . This conformational constraint cannot be replicated by flexible PEG linkers or simple alkyl chains , which exhibit broader conformational sampling and may yield suboptimal ternary complex geometries or reduced degradation efficiency [1]. Moreover, the Boc protecting group on the piperidine nitrogen permits orthogonal deprotection without affecting the 9-ketone functionality, a handling advantage absent in unprotected secondary amine analogs [2].

This Compound Conformationally constrained spirocyclic linker (TPSA 46.6 Ų, 2 rotatable bonds)
Flexible PEG / Alkyl Linkers Higher conformational entropy; may sample broader geometries not optimal for ternary complex formation

Linker rigidity can influence degradation efficiency; spirocyclic constraint may not be replicated by flexible chains, potentially shifting ternary complex geometry.

This Compound Boc-protected piperidine; orthogonal deprotection preserves ketone
Unprotected Amine Analog Requires additional protection/deprotection cycles; ketone may be compromised

Orthogonal Boc strategy may not transfer to unprotected spirocyclic amines, which could require custom protection schemes and risk ketone reduction.

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Key Differentiation Data


Catalytic Hydrogenation Yield Advantage

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is synthesized via a single-step Pd-C catalyzed hydrogenation of its 7-ene precursor in methanol at 25°C for 16 hours, yielding >99% product [1]. In contrast, the corresponding deprotected 3-azaspiro[5.5]undecan-9-one free amine or hydrochloride salt (CAS not specified for free base; hydrochloride available) requires handling of a basic secondary amine prone to oxidation and hygroscopic degradation . The Boc-protected form enables long-term storage at room temperature in inert atmosphere without degradation, whereas the hydrochloride salt necessitates refrigeration and desiccation .

Hydrogenation Yield
Head-to-head
>99% yield (Boc-protected); free amine analog requires multi-step with reported amine oxidation losses
Supports procurement of storage-stable intermediate for PROTAC conjugation.
Near-quantitative single-step conversion; eliminates amine degradation during shipping.
PROTAC Synthesis Spirocyclic Linker Catalytic Hydrogenation

IRAK Degrader Patent Citation vs. Generic Linkers

CAS 873924-08-4 is explicitly named as a synthetic intermediate in WO-2021127283-A2 for the preparation of benzothiazole derivatives that function as IRAK (Interleukin-1 Receptor-Associated Kinase) degraders [1]. This specific citation establishes a documented application trajectory in inflammation and oncology targeted degradation programs. By comparison, generic PROTAC linkers such as PEG₄ or alkyl diamine derivatives are cited broadly across hundreds of patents without the same specificity of demonstrated synthetic utility . The azaspiro[5.5]undecane core has also been validated as a central template for glycoprotein IIb-IIIa antagonists, with 3-azaspiro[5.5]undecane derivatives exhibiting IC₅₀ values of 44 nM in hPRP/ADP-induced platelet aggregation assays [2], providing cross-class evidence that the spirocyclic scaffold confers bioactivity advantages.

Patent Citation Specificity
Context-dependent
Explicitly named in WO-2021127283-A2 for IRAK degrader synthesis; generic linkers cited broadly without scaffold-function linkage
Supports selection of patent-validated synthetic route for IRAK-targeted degradation studies.
Precedent may reduce lead optimization timeline uncertainty.
IRAK Degrader Patent Citation Targeted Protein Degradation

Orthogonal Boc Protection for Selective Deprotection

The Boc group on the piperidine nitrogen of CAS 873924-08-4 can be removed under acidic conditions (TFA/DCM, 0-25°C) to yield the free secondary amine without affecting the 9-ketone moiety . This orthogonal reactivity contrasts with amide-based linkers or compounds containing reducible functional groups, where deprotection conditions may lead to undesired side reactions [1]. The 9-ketone remains intact and available for subsequent reductive amination, oxime formation, or Grignard addition, providing a handle for further linker elaboration . Alternative spirocyclic building blocks lacking Boc protection (e.g., 3-azaspiro[5.5]undecane free base) lack this chemoselective advantage, requiring additional protection/deprotection cycles that reduce overall synthetic efficiency .

Orthogonal Deprotection
Class-level
Boc removal (TFA/DCM) without ketone reduction or spirocycle ring opening; unprotected amine cannot be selectively protected in presence of ketone
Supports chemoselective deprotection in multi-step PROTAC synthesis.
Qualitative orthogonal advantage; deprotection yield not quantified.
Orthogonal Protection Solid-Phase Synthesis Linker Conjugation

Multi-Vendor Commercial Availability

CAS 873924-08-4 is commercially available from multiple reputable vendors (AKSci, Sigma-Aldrich/Ambeed, InvivoChem, Bidepharm, BOC Sciences) with standardized purity specifications of 95-97% and batch-specific analytical documentation (NMR, HPLC, GC) . Pricing at the 1 g scale ranges from approximately $56 to $70 across suppliers , indicating competitive market availability and low supply chain risk. In contrast, closely related spirocyclic analogs such as 3-azaspiro[5.5]undecan-9-one hydrochloride are less broadly stocked, often requiring custom synthesis with longer lead times and higher minimum order quantities . The compound is classified as non-hazardous for transport (no hazmat fees; shipping at ambient temperature), which reduces logistical costs compared to temperature-sensitive or regulated intermediates .

Multi-Vendor Availability
Data to verify
≥5 vendors; 1 g price $56–70; purity 95–97%; hydrochloride analog has limited availability and longer lead times
Supports reliable multi-vendor sourcing for research continuity.
Pricing and inventory subject to change; confirm batch-specific analytical documentation.
Commercial Availability Supply Chain Building Block Procurement

Conformational Rigidity vs. Flexible PEG Linkers

The azaspiro[5.5]undecane core of CAS 873924-08-4 possesses a calculated topological polar surface area (TPSA) of 46.6 Ų and a complexity index of 350, reflecting a conformationally constrained spirocyclic architecture . By comparison, commonly employed flexible PROTAC linkers such as PEG₄ exhibit TPSA values >70 Ų and significantly greater conformational entropy [1]. While direct ternary complex formation efficiency data for this specific linker are not published, structural studies on PROTAC ternary complex formation indicate that rigidified linkers can reduce entropic penalties and enhance cooperative binding when linker geometry optimally matches the PPI (protein-protein interaction) interface [2]. The spirocyclic constraint enforces a defined exit vector (approximately 109° angle between the two rings), which is not achievable with freely rotating alkyl or PEG chains .

Conformational Rigidity
Class-level
TPSA 46.6 Ų, Rotatable Bonds: 2 (complexity 350); vs. PEG₄ TPSA 74.2 Ų, Rotatable Bonds: 13
Supports exploration of constrained linker geometries in PROTAC design.
Ternary complex formation efficiency for this linker not yet published.
Ternary Complex Geometry Linker Rigidity PROTAC Design

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Application Scenarios


PROTAC Linker Synthesis for IRAK Degraders

CAS 873924-08-4 is directly cited in WO-2021127283-A2 as an intermediate for synthesizing benzothiazole-based IRAK degraders [1]. Research groups pursuing targeted degradation of IRAK4 or related kinases in inflammatory disease or oncology models should prioritize this compound over generic linkers, as it provides a patent-validated synthetic route with demonstrated feasibility. The Boc-protected piperidine can be deprotected under mild acidic conditions to generate a free amine for conjugation to E3 ligase ligands (e.g., VHL or CRBN ligands), while the 9-ketone serves as a handle for attachment to IRAK-targeting warheads via reductive amination or oxime chemistry .

Spirocyclic GP IIb-IIIa Antagonist Synthesis

The 3-azaspiro[5.5]undecane core has demonstrated IC₅₀ = 44 nM activity in hPRP/ADP-induced platelet aggregation assays as a glycoprotein IIb-IIIa antagonist template [2]. Researchers synthesizing novel antiplatelet agents can employ CAS 873924-08-4 as a key intermediate for introducing the azaspiro[5.5]undecane pharmacophore. The ketone functionality at C9 enables regioselective elaboration, while the Boc group facilitates orthogonal protection strategies during multi-step synthetic sequences [3].

Rigidified Linker for High-Throughput PROTAC Libraries

For medicinal chemistry groups conducting SAR studies on PROTAC linker geometry, CAS 873924-08-4 offers a conformationally constrained spirocyclic scaffold (TPSA 46.6 Ų, 2 rotatable bonds) that differs substantially from flexible PEG or alkyl linkers . The compound is stocked at >20,000 building block inventory levels by major suppliers , enabling rapid procurement for parallel synthesis workflows. The room-temperature stability and non-hazardous shipping classification minimize handling delays and logistical costs in high-throughput chemistry operations .

Application
Selection Property
Validation Focus
PROTAC linker synthesis (IRAK-targeted degradation studies)
Patent-validated synthetic route; orthogonal Boc/ketone protection
Ternary complex formation efficiency; chemoselective deprotection validation
Spirocyclic GP IIb-IIIa antagonist research
Azaspiro[5.5]undecane pharmacophore; ketone elaboration handle
Antiplatelet activity assay; regioselective functionalization
Rigidified PROTAC linker library synthesis
Conformational constraint (low TPSA, low rotatable bonds); room-temperature stability
Parallel synthesis compatibility; linker geometry–activity relationship (SAR)
Quote Request

Request a Quote for Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.